molecular formula C10H17NO2 B2542880 8-Azaspiro[4.5]decane-9-carboxylic acid CAS No. 1779416-86-2

8-Azaspiro[4.5]decane-9-carboxylic acid

Cat. No.: B2542880
CAS No.: 1779416-86-2
M. Wt: 183.251
InChI Key: IZNGGFJHSRDFDT-UHFFFAOYSA-N
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Description

8-Azaspiro[4.5]decane-9-carboxylic acid is a heterocyclic spiro compound characterized by a bicyclic structure where a nitrogen atom (aza) occupies the 8th position, and a carboxylic acid group is attached at the 9th position of the spiro[4.5]decane framework. This compound serves as a critical intermediate in organic synthesis and pharmaceutical research due to its rigid spirocyclic architecture, which enhances metabolic stability and binding affinity in drug candidates . Its molecular formula is C₁₀H₁₅NO₂, with the spiro junction linking a cyclohexane and a five-membered nitrogen-containing ring.

Properties

IUPAC Name

8-azaspiro[4.5]decane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9(13)8-7-10(5-6-11-8)3-1-2-4-10/h8,11H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNGGFJHSRDFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCNC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779416-86-2
Record name 8-azaspiro[4.5]decane-7-carboxylic acid
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Preparation Methods

The preparation of 8-Azaspiro[4.5]decane-9-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound . The crude product is then purified through recrystallization using ethanol, yielding white crystals with a melting point of 154-156°C .

Chemical Reactions Analysis

8-Azaspiro[4.5]decane-9-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acid anhydrides and ammonium salts. For instance, the compound can be oxidized to form 8-Azaspiro[4.5]decane-7,9-dione, a key intermediate in the synthesis of various pharmaceuticals . The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained .

Mechanism of Action

The mechanism of action of 8-Azaspiro[4.5]decane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and functional group variations among 8-azaspiro[4.5]decane-9-carboxylic acid and related compounds:

Compound Name Molecular Formula Key Features Applications/Properties
This compound C₁₀H₁₅NO₂ Carboxylic acid at C9, nitrogen at C8 Reference standard in analytical methods; intermediate in drug synthesis .
8-Azaspiro[4.5]decane-7,9-dione C₉H₁₁NO₂ Two ketone groups at C7 and C9 Substrate for enantioselective microbial reductions to produce chiral amines .
6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid ester C₁₃H₂₃NO₃ Oxygen atom in the six-membered ring; tert-butyl ester group Building block in peptidomimetics and protease inhibitors .
(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid C₉H₁₃NO₃S Sulfur atom in the ring (thia); stereospecific configuration at C8 Potential use in designing antibiotics due to sulfur’s electronegativity .
1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid C₁₀H₁₅NO₄ Two oxygen atoms in the ring (dioxa) Intermediate in synthesizing anticonvulsants and CNS-targeted drugs .
7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic acid C₁₃H₁₉NO₄ Butanoic acid chain; dual ketone groups Reference standard for quality control in regulatory-compliant assays .

Physicochemical Properties

  • Solubility : The carboxylic acid derivative exhibits moderate aqueous solubility due to its polar functional group, whereas esterified variants (e.g., tert-butyl esters) are more lipophilic, enhancing membrane permeability .
  • Stability : Compounds with ketone groups (e.g., 8-azaspiro[4.5]decane-7,9-dione) are prone to nucleophilic attacks, necessitating careful handling under anhydrous conditions .
  • Stereochemical Impact : The (8S)-configured thia analog demonstrates distinct optical activity, influencing its interaction with biological targets .

Q & A

Q. What are the key methodologies for synthesizing 8-Azaspiro[4.5]decane-9-carboxylic acid and its derivatives?

Synthesis typically involves cyclization reactions or spiroannulation strategies. For example, derivatives like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione are synthesized via condensation of 2-oxa-spiro[3.4]octan-1,3-dione with benzothiazol-2-yl-amine derivatives under controlled conditions (e.g., reflux in anhydrous methanol) . Reaction parameters such as temperature (e.g., 75°C), solvent choice (e.g., MeOH or Et2O), and catalysts (e.g., NaBH4 for reductions) are critical for yield optimization . Post-synthesis purification often involves extraction (e.g., NaOH washes) and drying (MgSO4) .

Q. How are structural and purity characteristics of 8-Azaspiro[4.5]decane derivatives validated?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C) and mass spectrometry (MS) are standard for structural confirmation . Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1700 cm<sup>-1</sup>), while UV-Vis spectroscopy monitors conjugation in benzothiazol derivatives . Purity is assessed via thin-layer chromatography (TLC) and elemental analysis (±0.4% tolerance for C, H, N) .

Q. What safety protocols are essential when handling 8-Azaspiro[4.5]decane derivatives?

Due to hazards like skin irritation (H301) and aquatic toxicity (H411), researchers must use nitrile gloves, chemical-resistant suits, and fume hoods . Spills require immediate containment with inert absorbents (e.g., vermiculite) and disposal per local regulations. Respiratory protection (e.g., N95 masks) is advised for airborne particles .

Advanced Research Questions

Q. How can reaction yields for spirocyclic compound synthesis be optimized?

Key variables include:

  • Temperature : Elevated temperatures (e.g., 75°C) accelerate condensation but may degrade heat-sensitive intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .
  • Catalyst selection : NaBH4 is effective for selective reductions, while Pd/C facilitates hydrogenolysis .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation, enabling timely quenching .

Q. What mechanisms underlie the biological activity of 8-Azaspiro[4.5]decane derivatives?

Derivatives like 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione exhibit enzyme inhibition via three-atom delocalized bond interactions, targeting kinases or proteases . Computational models predict high blood-brain barrier (BBB) permeability (logP ~2.5) and gastrointestinal absorption (>80%), suggesting neuropharmacological potential . Fluorescence properties in certain derivatives (e.g., λem 450 nm) enable optical tracking in cellular assays .

Q. How should contradictory data on biological activity across studies be resolved?

Discrepancies in IC50 values or enzyme selectivity may arise from:

  • Assay conditions : pH (e.g., 7.4 vs. 6.8) alters ionization states of functional groups .
  • Impurity interference : Trace solvents (e.g., DMSO) in stock solutions can artifactually inhibit enzymes .
  • Structural analogs : Minor substituent changes (e.g., Cl vs. Br in alkyl chains) drastically alter binding .
    Validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization) and replicate syntheses .

Q. What environmental factors influence the stability of 8-Azaspiro[4.5]decane derivatives?

  • pH : Acidic conditions (pH <4) hydrolyze lactam rings, while alkaline conditions (pH >9) degrade ester groups .
  • Light : UV exposure induces photodegradation in benzothiazol derivatives; store in amber vials .
  • Temperature : Long-term storage at room temperature (20–25°C) under nitrogen prevents oxidation .

Q. How can 8-Azaspiro[4.5]decane scaffolds be modified for targeted drug delivery?

  • Chlorobutyl side chains : Introduce electrophilic sites for conjugation with antibodies (e.g., via thiol-maleimide chemistry) .
  • Benzothiazol moieties : Enhance fluorescence for in vivo imaging .
  • PEGylation : Improve solubility and reduce renal clearance .

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